N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide
Description
N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide: is a heterocyclic compound that combines a quinoline and a pyridine moiety
Properties
IUPAC Name |
N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-8-12(2)17-14(9-11)16(10-13(3)20-17)21-18(22)15-6-4-5-7-19-15/h4-10H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTJFFNCOUGUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide typically involves the condensation of 2,6,8-trimethylquinoline-4-carboxylic acid with pyridine-2-carboxamide. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the quinoline ring, leading to the formation of corresponding quinoline N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a dihydropyridine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology:
- Investigated for its antimicrobial and antiviral activities due to its ability to interact with biological macromolecules.
Medicine:
- Explored as a potential therapeutic agent for the treatment of diseases such as tuberculosis and cancer.
Industry:
Mechanism of Action
The mechanism of action of N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of key enzymes or disrupt the integrity of microbial cell membranes. In medicinal applications, it can interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- N-(2,6-dimethylphenyl)pyridine-2-carboxamide
- N-(2,6-dimethylquinolin-4-yl)pyridine-2-carboxamide
Uniqueness: N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide is unique due to the presence of three methyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
Biological Activity
N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and its pharmacological profile based on recent research findings.
Chemical Structure and Properties
The compound features a quinoline moiety substituted with three methyl groups at positions 2, 6, and 8, and is linked to a pyridine-2-carboxamide. This unique structure is believed to contribute to its biological activity.
Chemical Structure
- Molecular Formula: C14H14N2O
- Molecular Weight: 226.28 g/mol
- IUPAC Name: this compound
Anticancer Activity
Recent studies have demonstrated that this compound exhibits anticancer properties through various mechanisms:
- Cell Proliferation Inhibition: The compound has shown significant antiproliferative activity against human cancer cell lines such as Caco-2 (colorectal adenocarcinoma) and HCT-116 (colon carcinoma). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| Caco-2 | 37.4 |
| HCT-116 | 8.9 |
These values indicate a potent effect on cancer cell viability, suggesting that the compound may serve as a lead candidate for further anticancer drug development .
The anticancer effects of this compound are primarily attributed to its interaction with the PI3K/AKT signaling pathway. Studies have shown that treatment with this compound leads to:
- Decreased Expression of PI3K and AKT: Real-time PCR analysis indicated a significant reduction in the expression levels of PI3K and AKT in treated cells compared to controls.
- Increased Expression of BAD: The pro-apoptotic gene BAD was significantly upregulated upon treatment, indicating that the compound may promote apoptosis in cancer cells .
Other Biological Activities
In addition to its anticancer properties, preliminary investigations suggest that this compound may possess other biological activities:
Study on Anticancer Efficacy
A recent study explored the efficacy of this compound in vivo using xenograft models of colorectal cancer. Mice treated with the compound exhibited:
- Tumor Growth Inhibition: A marked reduction in tumor size compared to untreated controls.
- Survival Rate Improvement: Increased survival rates were observed in treated groups.
These findings underscore the potential of this compound as an effective therapeutic agent against colorectal cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
